molecular formula C17H23FN2O2 B6099097 (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B6099097
M. Wt: 306.37 g/mol
InChI Key: KPDROQUGQFBGSP-JKSUJKDBSA-N
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Description

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic compound characterized by its unique tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one structure. This compound features a fluorophenyl group, a propyl chain, and a propan-2-yl substituent, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, followed by the introduction of the fluorophenyl group and the propyl chain through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group and propyl chain can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules. Its fluorophenyl group is particularly interesting for studying fluorine’s effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and propyl chain may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one derivatives with different substituents. Examples include:

  • Compounds with different halogenated phenyl groups (e.g., chlorophenyl, bromophenyl)
  • Compounds with varying alkyl chains (e.g., methyl, ethyl)

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-12(2)19-10-15-16(11-19)22-17(21)20(15)9-3-4-13-5-7-14(18)8-6-13/h5-8,12,15-16H,3-4,9-11H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDROQUGQFBGSP-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2C(C1)OC(=O)N2CCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@H]2[C@@H](C1)OC(=O)N2CCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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